molecular formula C13H17NO5 B5830211 2-(butyrylamino)-4,5-dimethoxybenzoic acid

2-(butyrylamino)-4,5-dimethoxybenzoic acid

Cat. No. B5830211
M. Wt: 267.28 g/mol
InChI Key: HLFVHUOOGSEASG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(butyrylamino)-4,5-dimethoxybenzoic acid, also known as BDMBA, is a chemical compound that has been studied extensively for its potential applications in scientific research. BDMBA is a derivative of the well-known psychedelic drug, mescaline, and has been shown to have a number of interesting properties that make it a valuable tool for researchers in a variety of fields.

Mechanism of Action

2-(butyrylamino)-4,5-dimethoxybenzoic acid inhibits PKC by binding to the enzyme's regulatory domain, which prevents it from being activated by other signaling molecules. This in turn leads to a decrease in the activity of downstream signaling pathways that are regulated by PKC, ultimately resulting in a reduction in cellular growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(butyrylamino)-4,5-dimethoxybenzoic acid have been studied extensively in vitro and in vivo. In vitro studies have shown that 2-(butyrylamino)-4,5-dimethoxybenzoic acid can inhibit the growth and proliferation of a variety of cancer cell lines, including breast, prostate, and lung cancer cells. In vivo studies have shown that 2-(butyrylamino)-4,5-dimethoxybenzoic acid can inhibit the growth of tumors in animal models, suggesting that it may have potential as a cancer treatment.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(butyrylamino)-4,5-dimethoxybenzoic acid in lab experiments is that it is a relatively simple compound to synthesize and purify, making it readily available to researchers. In addition, its potent inhibitory effects on PKC make it a valuable tool for studying a variety of cellular processes. However, one limitation of using 2-(butyrylamino)-4,5-dimethoxybenzoic acid is that it can be toxic to cells at high concentrations, which can complicate the interpretation of experimental results.

Future Directions

There are a number of potential future directions for research on 2-(butyrylamino)-4,5-dimethoxybenzoic acid. One area of interest is in the development of 2-(butyrylamino)-4,5-dimethoxybenzoic acid-based therapies for cancer, either as a standalone treatment or in combination with other drugs. Another area of interest is in the study of the role of PKC in other cellular processes, such as neuronal signaling and immune system function. Overall, the unique properties of 2-(butyrylamino)-4,5-dimethoxybenzoic acid make it a valuable tool for researchers in a variety of fields, and it is likely to continue to be an important area of study in the years to come.

Synthesis Methods

2-(butyrylamino)-4,5-dimethoxybenzoic acid can be synthesized using a variety of methods, but the most common approach is to start with the compound 2,5-dimethoxybenzaldehyde and react it with butyric anhydride in the presence of a catalyst such as pyridine. The resulting product can then be purified using standard techniques such as column chromatography.

Scientific Research Applications

2-(butyrylamino)-4,5-dimethoxybenzoic acid has been used extensively in scientific research as a tool for studying various aspects of cellular and molecular biology. Specifically, 2-(butyrylamino)-4,5-dimethoxybenzoic acid has been shown to be a potent inhibitor of the enzyme protein kinase C (PKC), which plays a key role in a number of cellular processes including cell growth and differentiation.

properties

IUPAC Name

2-(butanoylamino)-4,5-dimethoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5/c1-4-5-12(15)14-9-7-11(19-3)10(18-2)6-8(9)13(16)17/h6-7H,4-5H2,1-3H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLFVHUOOGSEASG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC(=C(C=C1C(=O)O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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